4-(benzylsulfanyl)-1-cyclopentyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(BENZYLSULFANYL)-1-CYCLOPENTYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-1-CYCLOPENTYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. One common method starts with the preparation of 1-benzoyluracil, which undergoes a series of reactions including cycloaddition with allyl benzyl ether and dichloroketene to form a cyclobutanone derivative. This intermediate is then subjected to further reactions under Mitsunobu conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-1-CYCLOPENTYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfur-containing moiety.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(BENZYLSULFANYL)-1-CYCLOPENTYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science:
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-1-CYCLOPENTYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 4-(BENZYLSULFANYL)-1-CYCLOPENTYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE share structural similarities with other pyrimidine derivatives, which also exhibit a range of biological activities.
Thienopyrimidines: These compounds have similar heterocyclic structures and are studied for their antimicrobial properties.
Uniqueness
The uniqueness of 4-(BENZYLSULFANYL)-1-CYCLOPENTYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substitution pattern and the presence of the benzylsulfanyl group, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C19H22N2OS |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C19H22N2OS/c22-19-20-18(23-13-14-7-2-1-3-8-14)16-11-6-12-17(16)21(19)15-9-4-5-10-15/h1-3,7-8,15H,4-6,9-13H2 |
InChI Key |
DZPHRQDQYTXIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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